molecular formula C9H14N2O2 B13230935 3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one

3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one

Cat. No.: B13230935
M. Wt: 182.22 g/mol
InChI Key: SMLJGBJJUOOBCT-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one is a chemical compound with a complex structure that includes a pyridine ring substituted with methoxy, methyl, and methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3-methoxypyridine with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium borohydride to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to modulate neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-methoxy-2-methyl-5-(methylaminomethyl)-1H-pyridin-4-one

InChI

InChI=1S/C9H14N2O2/c1-6-9(13-3)8(12)7(4-10-2)5-11-6/h5,10H,4H2,1-3H3,(H,11,12)

InChI Key

SMLJGBJJUOOBCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=CN1)CNC)OC

Origin of Product

United States

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